5-溴-2-(环戊基硫基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

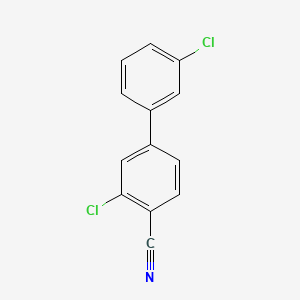

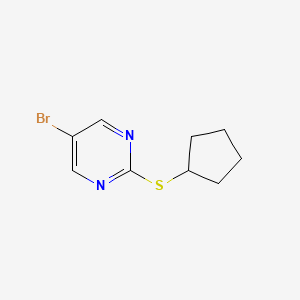

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a chemical compound with the molecular formula C9H11BrN2S . It has a molecular weight of 259.17 .

Synthesis Analysis

The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine involves various chemical reactions. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . Additionally, a new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis

The InChI code for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is 1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . Additionally, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses .Physical And Chemical Properties Analysis

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine has a molecular weight of 259.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

合成和衍生物开发

5-溴-2-(环戊基硫基)嘧啶是合成具有潜在生物活性的复杂嘧啶衍生物的中间体。Rahimizadeh 等人(2007 年)开发了一种新的合成嘧啶并[4,5-e][1,3,4]噻二嗪衍生物的途径,方法是用二硫化碳和卤代烷处理 5-溴-2-氯-4-甲基-6-(1-甲基肼基)嘧啶,从而得到具有潜在药理应用的化合物 (Rahimizadeh、Nikpour 和 Bakavoli,2007)。

抗病毒研究

5-溴-2-(环戊基硫基)嘧啶衍生的化合物在抗病毒研究中显示出前景。Hocková 等人(2003 年)合成了 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶,其中一些对逆转录病毒复制表现出显着的抑制活性,突出了它们作为抗逆转录病毒剂的潜力 (Hocková、Holý、Masojídková、Andrei、Snoeck、De Clercq 和 Balzarini,2003)。

抗菌和镇痛作用

Mallikarjunaswamy 等人(2017 年)探讨了新型 2-(5-溴-2-氯-嘧啶-4-基硫基)-4-甲氧基苯胺衍生物的抗菌活性,证明了溴代嘧啶在开发新型抗菌剂中的潜在用途 (Mallikarjunaswamy、Mallesha、Bhadregowda 和 Pinto,2017)。此外,一项关于嘧啶衍生物合成的研究突出了它们在抗菌和镇痛方面的潜力,进一步扩大了溴代嘧啶在治疗研究中的应用范围 (Waheed、Alorainy、Alghasham、Khan 和 Raza,2008)。

未来方向

The future directions of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine research could involve its use in the synthesis of medicinally important compounds. For instance, 4-aryl-5-alkynylpyrimidines, which can be synthesized using 5-bromopyrimidine, have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors . These molecules have also been tested as potential anti-proliferative agents or non-toxic selective herbicides .

属性

IUPAC Name |

5-bromo-2-cyclopentylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKWGTIEYQTMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716575 |

Source

|

| Record name | 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine | |

CAS RN |

1330750-21-4 |

Source

|

| Record name | Pyrimidine, 5-bromo-2-(cyclopentylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)